Cas no 85417-41-0 (Tris(2,6-dimethoxyphenyl)phosphine)

Tris(2,6-dimethoxyphenyl)phosphine Chemical and Physical Properties
Names and Identifiers
-
- Tris(2,6-dimethoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenly)phosphine
- TDMPP
- tris(2,6-dimethoxyphenyl)phosphane
- DMPP
- Phosphine, tris(2,6-dimethoxyphenyl)-
- PubChem6450
- 2,6-DMPP
- CMLWFCUAXGSMBB-UHFFFAOYSA-
- tri(2,6-dimethoxyphenyl)phosphine
- CMLWFCUAXGSMBB-UHFFFAOYSA-N
- tris (2,6-dimethoxyphenyl)phosphine
- LS41027
- AK140677
- AX8155789
- ST24050314
- Tris(2,6-dimethoxyphenyl)phosphine (ACI)
- EN300-7379352
- DTXSID10370382
- AS-61743
- AKOS015851709
- 85417-41-0
- Tris(2,6-dimethoxyphenyl)phosphine, 98%
- SCHEMBL148067
- InChI=1/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3
- CS-0085659
- T1614
- MFCD00192558
- DB-299336
-
- MDL: MFCD00192558
- Inchi: 1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3
- InChI Key: CMLWFCUAXGSMBB-UHFFFAOYSA-N
- SMILES: O(C)C1C(P(C2C(OC)=CC=CC=2OC)C2C(OC)=CC=CC=2OC)=C(OC)C=CC=1
Computed Properties
- Exact Mass: 442.15500
- Monoisotopic Mass: 442.155
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 4.4
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Melting Point: 153.0 to 157.0 deg-C
- Boiling Point: 566.4°C at 760 mmHg
- Flash Point: 372.2°C
- PSA: 68.97000
- LogP: 3.49640
- Sensitiveness: air sensitive
- Solubility: Not determined
- Vapor Pressure: No data available
Tris(2,6-dimethoxyphenyl)phosphine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
- Risk Phrases:R36/37/38
Tris(2,6-dimethoxyphenyl)phosphine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D383260-25g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 25g |
$270 | 2024-05-24 | |
Ambeed | A321978-250mg |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 250mg |
$5.0 | 2024-07-24 | |
Ambeed | A321978-25g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 25g |
$98.0 | 2024-07-24 | |
eNovation Chemicals LLC | Y1103363-100g |
TRIS(2,6-DIMETHOXYPHENYL)PHOSPHINE |
85417-41-0 | 95% | 100g |
$760 | 2024-07-28 | |
abcr | AB143101-25 g |
Tris(2,6-dimethoxyphenly)phosphine, 95%; . |
85417-41-0 | 95% | 25 g |
€210.00 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27360-5g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 5g |
¥79.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1614-5G |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | >97.0%(HPLC) | 5g |
¥420.00 | 2024-04-15 | |
Chemenu | CM255320-10g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 95% | 10g |
$117 | 2021-08-04 | |
Ambeed | A321978-5g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 5g |
$20.0 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237379-5 g |
Tris(2,6-dimethoxyphenyl)phosphine, |
85417-41-0 | 5g |
¥632.00 | 2023-07-10 |
Tris(2,6-dimethoxyphenyl)phosphine Production Method
Production Method 1
2.1 Reagents: Sodium hydroxide Solvents: Water
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Tris(2,6-dimethoxyphenyl)phosphine Raw materials
Tris(2,6-dimethoxyphenyl)phosphine Preparation Products
Tris(2,6-dimethoxyphenyl)phosphine Related Literature
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1. Reaction of [RuCl2(DMSO)4] with aromatic phosphines bearing ortho-methoxy groups??Yasuhiro Yamamoto,Ken-ichiro Sugawara,Tsuyoshi Aiko,Jian-Fang Ma J. Chem. Soc. Dalton Trans. 1999 4003
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2. Reactions of di- and tri-nuclear palladium and platinum isocyanide complexes with highly basic and bulky aromatic phosphines containing methoxy groups at the 2 and 6 positionsYasuhiro Yamamoto,Fumiko Arima J. Chem. Soc. Dalton Trans. 1996 1815
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Kang Wang,Shufeng Chen,Hang Zhang,Shuai Xu,Fei Ye,Yan Zhang,Jianbo Wang Org. Biomol. Chem. 2016 14 3809
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Hamid R. Zare,Milad Tashkili,Hossein Khoshro,Davood Nematollahi,Ali Benvidi Anal. Methods 2014 6 5999
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Hamid R. Zare,Milad Tashkili,Hossein Khoshro,Davood Nematollahi,Ali Benvidi Anal. Methods 2014 6 5999
Additional information on Tris(2,6-dimethoxyphenyl)phosphine
Introduction to Tris(2,6-dimethoxyphenyl)phosphine (CAS No. 85417-41-0)
Tris(2,6-dimethoxyphenyl)phosphine, a compound with the chemical formula C18H20O2P and CAS number 85417-41-0, is a significant organophosphorus compound widely utilized in the field of synthetic chemistry and pharmaceutical research. This organophosphorus reagent is characterized by its three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom, which imparts unique chemical properties making it valuable for various applications.
The< strong>Tris(2,6-dimethoxyphenyl)phosphine molecule exhibits excellent stability and reactivity, making it a preferred choice for catalytic processes in organic synthesis. Its ability to act as a ligand in transition metal complexes has been extensively explored in recent years, particularly in the development of novel catalysts for cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures, which are essential in the synthesis of pharmaceuticals and fine chemicals.
In the realm of pharmaceutical research, Tris(2,6-dimethoxyphenyl)phosphine has shown promise as a precursor in the synthesis of bioactive molecules. The< strong>2,6-dimethoxyphenyl moiety is a common pharmacophore found in many natural products and drug candidates, contributing to the compound's biological activity. Recent studies have highlighted its role in the development of kinase inhibitors, which are critical in treating various diseases, including cancer and inflammatory disorders. The phosphine ligand enhances the binding affinity and selectivity of these inhibitors by stabilizing transition metal complexes that facilitate the catalytic conversion of substrates into active intermediates.
The compound's utility extends beyond pharmaceuticals into materials science. In particular, Tris(2,6-dimethoxyphenyl)phosphine has been employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The< strong>CAS no. 85417-41-0-labeled compound serves as a key intermediate in creating conjugated polymers with high charge carrier mobility. These polymers are integral to next-generation electronic devices due to their ability to efficiently transport electrons and holes, thereby improving device performance.
Recent advancements in green chemistry have also leveraged Tris(2,6-dimethoxyphenyl)phosphine as a sustainable catalyst. Researchers have demonstrated its effectiveness in promoting environmentally friendly reactions under mild conditions, reducing the need for harsh solvents and high temperatures. This aligns with global efforts to minimize the environmental impact of chemical processes while maintaining high yields and selectivity.
The< strong>phosphine ligand in Tris(2,6-dimethoxyphenyl)phosphine is particularly noteworthy for its versatility. It can be modified or derivatized to tailor its reactivity for specific applications. For instance, functionalization at the phosphorus center can enhance its coordination ability with metal centers or alter its electronic properties. Such modifications have led to the development of highly specialized catalysts for asymmetric synthesis, where enantioselective control is crucial for producing chiral drugs with minimal racemization.
In conclusion, Tris(2,6-dimethoxyphenyl)phosphine (CAS No. 85417-41-0) is a multifaceted compound with broad applications across synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions in these fields. As scientific understanding continues to evolve, it is anticipated that new applications for this< strong>organophosphorus reagent will emerge, further solidifying its importance in modern chemistry.
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